![molecular formula C8H5F B1630581 1-Ethynyl-2-fluorobenzene CAS No. 766-49-4](/img/structure/B1630581.png)
1-Ethynyl-2-fluorobenzene
Overview
Description
1-Ethynyl-2-fluorobenzene, also known as EFbenzene, is a highly fluorinated benzene derivative that is used in various scientific applications. It was first synthesized in the early 1970s and has since become an important tool in the fields of organic and inorganic chemistry. This compound has a wide range of applications, including the synthesis of organic and inorganic compounds, the study of reaction mechanisms, and the study of biochemical and physiological effects. In
Scientific Research Applications
Oligonucleotide Synthesis
1-Ethynyl-2-fluorobenzene has been used in the field of oligonucleotide synthesis. For instance, it's involved in the synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate. Such advancements enhance the stability and melting properties of nucleotide duplexes (Griesang & Richert, 2002).
Photoelectron Diffraction Imaging
1-Ethynyl-2-fluorobenzene has been instrumental in the development of photoelectron diffraction imaging techniques. This application is crucial in capturing snapshot diffraction images of polyatomic gas-phase molecules, which can further our understanding of photochemical reactions (Boll et al., 2013).
Catalysis
The compound finds application as a catalyst in chemical reactions such as acetalization and esterification. Its function as a catalyst, particularly in the form of terminal alkynes like 1-ethynyl-2-fluorobenzene, demonstrates its significance in enhancing reaction rates and efficiencies (Sekerová et al., 2019).
Organometallic Chemistry
In organometallic chemistry, derivatives of 1-ethynyl-2-fluorobenzene are used as solvents or ligands in various reactions. The presence of fluorine alters the electronic properties of these compounds, affecting their reactivity and interaction with metal centres (Pike et al., 2017).
Molecular Structure Analysis
The compound is crucial in the study of molecular structures through techniques like femtosecond photoelectron diffraction. This application is significant in the analysis of molecular geometry and dynamics during photochemical reactions (Boll et al., 2014).
Electrochemical Fluorination
1-Ethynyl-2-fluorobenzene is involved in electrochemical fluorination processes, playing a vital role in the synthesis of fluorinated organic compounds. Such processes are significant in the production of pharmaceuticals and agrochemicals (Momota et al., 1998).
properties
IUPAC Name |
1-ethynyl-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQIXUNBPQKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997928 | |
Record name | 1-Ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-fluorobenzene | |
CAS RN |
766-49-4 | |
Record name | 1-Ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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